6-(Sulfanylmethyl)pyridin-3-ol
CAS No.:
Cat. No.: VC18243607
Molecular Formula: C6H7NOS
Molecular Weight: 141.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7NOS |
|---|---|
| Molecular Weight | 141.19 g/mol |
| IUPAC Name | 6-(sulfanylmethyl)pyridin-3-ol |
| Standard InChI | InChI=1S/C6H7NOS/c8-6-2-1-5(4-9)7-3-6/h1-3,8-9H,4H2 |
| Standard InChI Key | AROIPMRIIURQFN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1O)CS |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 6-(sulfanylmethyl)pyridin-3-ol consists of a pyridine ring substituted with a hydroxyl group at position 3 and a sulfanylmethyl group at position 6 (Figure 1). The sulfanylmethyl moiety introduces a thiol functional group, which confers unique redox and nucleophilic properties. Key molecular descriptors include:
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Molecular Formula: C₆H₇NOS
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Molecular Weight: 141.19 g/mol
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IUPAC Name: 6-(sulfanylmethyl)pyridin-3-ol
The presence of both hydroxyl and thiol groups creates a bifunctional system capable of hydrogen bonding and metal coordination, which may influence solubility and reactivity .
Spectroscopic and Computational Data
While experimental spectra for 6-(sulfanylmethyl)pyridin-3-ol are unavailable, analogs such as methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate (PubChem CID 888648) provide insights into characteristic signals :
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¹H NMR: Thiol protons typically resonate at δ 1.5–2.5 ppm, while aromatic protons in pyridine derivatives appear between δ 7.0–8.5 ppm.
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IR Spectroscopy: Stretching vibrations for -OH (3200–3600 cm⁻¹) and -SH (2550–2600 cm⁻¹) are expected.
Computational models predict a planar pyridine ring with the sulfanylmethyl group adopting a gauche conformation relative to the hydroxyl group, minimizing steric hindrance .
Synthesis and Derivative Formation
Synthetic Pathways
The synthesis of 6-(sulfanylmethyl)pyridin-3-ol can be hypothesized from methods used for analogous compounds:
Nucleophilic Substitution
A pyridine precursor such as 6-chloropyridin-3-ol could undergo nucleophilic displacement with a sulfanylmethylating agent (e.g., sodium sulfanylmethanide) :
This route mirrors strategies employed in the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, where halogenated pyridines are functionalized via nucleophilic attack .
Thiol-Ene Coupling
An alternative approach involves thiol-ene click chemistry, where a vinylpyridine derivative reacts with hydrogen sulfide under radical initiation :
Derivative Synthesis
Functionalization of the thiol group enables access to diverse derivatives:
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Disulfides: Oxidation with iodine yields the disulfide dimer :
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Thioethers: Alkylation with alkyl halides produces thioether analogs, as seen in sulfonamide-containing triarylpyridines .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its polar functional groups:
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Aqueous Solubility: Moderate solubility in water (≈10–20 mg/mL) due to hydrogen bonding.
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Organic Solvents: High solubility in DMSO and methanol (>50 mg/mL) .
Thiol oxidation is a key stability concern. Storage under inert atmosphere or with antioxidants (e.g., BHT) is recommended to prevent disulfide formation .
Acid-Base Behavior
The hydroxyl (pKa ≈ 8–10) and thiol (pKa ≈ 9–11) groups confer pH-dependent ionization:
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